molecular formula C21H18O8 B1197653 Auramycinone CAS No. 78173-89-4

Auramycinone

Cat. No. B1197653
CAS RN: 78173-89-4
M. Wt: 398.4 g/mol
InChI Key: WCKNDRCJQZCZLO-LBJGKRIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Auramycinone is a member of tetracenes and a member of p-quinones.

Scientific Research Applications

  • Anthracycline Biosynthesis

    Auramycinone is part of the anthracycline family, known for their significance in cancer treatment. Kantola et al. (2000) demonstrated the production of auramycinone in Streptomyces lividans by introducing structural genes from different anthracycline-producing Streptomyces species. This research highlights the synthetic biology approach to produce complex molecules like auramycinone, which could be beneficial for developing novel therapeutics (Kantola et al., 2000).

  • Colitis-Related Colon Carcinogenesis

    Auraptene, a related compound, has been studied for its potential in inhibiting colitis-related colon carcinogenesis. Kohno et al. (2006) found that dietary feeding of auraptene significantly inhibited the occurrence of colonic adenocarcinoma in mice, suggesting its potential as a chemopreventive agent (Kohno et al., 2006).

  • Cancer Cell Viability

    Wang et al. (2022) developed a synthetic biology toolbox for the synthesis of anthracyclinones, including auramycinone, in Streptomyces coelicolor. They tested the antiproliferative activity of these compounds in mammalian cancer cell viability assays, finding moderate cytotoxicity against several cancer cell lines. This study underscores the potential of engineered biosynthesis in producing novel anthracycline analogues for cancer therapy (Wang et al., 2022).

  • Inflammation and Carcinogenesis Inhibition

    Auraptene has been studied for its role in attenuating inflammatory responses and carcinogenesis. Murakami et al. (2000) demonstrated that auraptene significantly suppressed edema formation and leukocyte infiltration in a mouse skin model, suggesting its effectiveness in inhibiting inflammation-associated carcinogenesis (Murakami et al., 2000).

  • Anticancer Properties in Prostate Carcinoma

    Tang et al. (2007) investigated the influence of auraptene on prostate carcinogenesis, finding it effective in reducing prostate carcinoma development in transgenic rats and human prostate cancer cells. This highlights auraptene's potential in prostate cancer prevention (Tang et al., 2007).

properties

CAS RN

78173-89-4

Product Name

Auramycinone

Molecular Formula

C21H18O8

Molecular Weight

398.4 g/mol

IUPAC Name

methyl (1R,2R,4S)-2,4,5,7-tetrahydroxy-2-methyl-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

InChI

InChI=1S/C21H18O8/c1-21(28)7-12(23)14-9(16(21)20(27)29-2)6-10-15(19(14)26)18(25)13-8(17(10)24)4-3-5-11(13)22/h3-6,12,16,22-23,26,28H,7H2,1-2H3/t12-,16-,21+/m0/s1

InChI Key

WCKNDRCJQZCZLO-LBJGKRIESA-N

Isomeric SMILES

C[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O)O

SMILES

CC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O)O

Canonical SMILES

CC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O)O

Other CAS RN

78173-89-4

synonyms

auramycinone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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